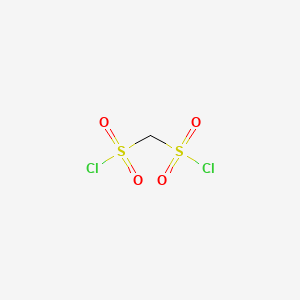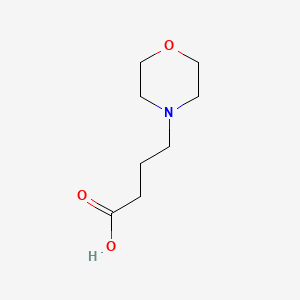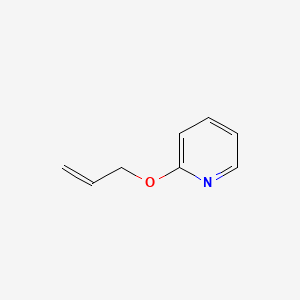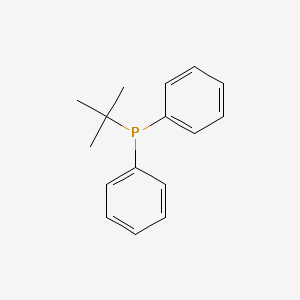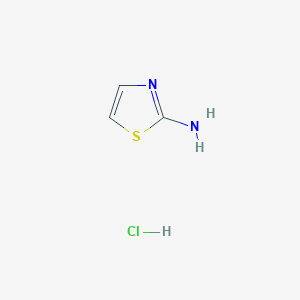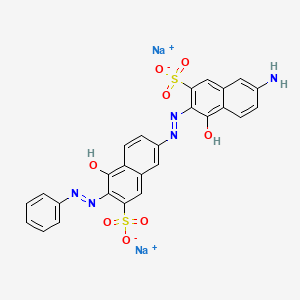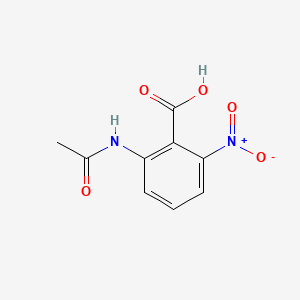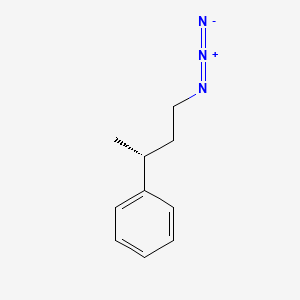
N-(噻吩-2-基甲基)乙酰胺
描述
“N-(thiophen-2-ylmethyl)acetamide” is a compound with the CAS Number 21403-24-7 . It has a molecular weight of 155.22 and is typically found in a powder form .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “N-(thiophen-2-ylmethyl)acetamide”, often involves heterocyclization of various substrates . For instance, (2-(Thiophen-2-ylmethyl)phenyl)boronic acid is a highly active catalyst for direct amidation between carboxylic acids and amines at room temperature .Molecular Structure Analysis
The molecular structure of “N-(thiophen-2-ylmethyl)acetamide” includes a five-membered thiophene ring . The InChI Code for this compound is 1S/C7H9NOS/c1-6(9)8-5-7-3-2-4-10-7/h2-4H,5H2,1H3,(H,8,9) .Physical And Chemical Properties Analysis
“N-(thiophen-2-ylmethyl)acetamide” is a powder that has a melting point of 48-50 degrees Celsius . It is stored at room temperature .科学研究应用
Fungicidal Activity
N-(thiophen-2-ylmethyl)acetamide: derivatives have been synthesized and evaluated for their fungicidal properties. These compounds have shown promising results against cucumber downy mildew, with some derivatives exhibiting higher activity than commercial fungicides . This suggests potential for these compounds to be developed into new fungicides that could help protect crops and ensure food security.
Material Science: Corrosion Inhibition
In material science, thiophene derivatives are known for their role as corrosion inhibitors . The incorporation of N-(thiophen-2-ylmethyl)acetamide into materials could lead to the development of coatings or additives that protect metals from corrosion, thereby extending the life of structures and reducing maintenance costs.
Organic Electronics
Thiophene-based molecules, including N-(thiophen-2-ylmethyl)acetamide derivatives, are significant in the advancement of organic electronics. They are used in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . These applications are crucial for developing flexible, lightweight, and energy-efficient electronic devices.
Pharmaceutical Applications: Anticancer Properties
Thiophene derivatives exhibit a range of pharmacological properties, including anticancer activity . Research into N-(thiophen-2-ylmethyl)acetamide could uncover new mechanisms of action against cancer cells, leading to the development of novel anticancer drugs.
Anti-inflammatory Drugs
Some thiophene derivatives are known to possess anti-inflammatory properties . N-(thiophen-2-ylmethyl)acetamide could be a precursor or a lead compound in the synthesis of new nonsteroidal anti-inflammatory drugs (NSAIDs), providing alternatives for pain and inflammation management.
Antimicrobial Agents
The antimicrobial properties of thiophene derivatives make them candidates for developing new antimicrobial agents . N-(thiophen-2-ylmethyl)acetamide could be used to create compounds that combat resistant strains of bacteria, addressing the growing concern of antibiotic resistance.
Anesthetics
Thiophene derivatives have been used in anesthetics, such as articaine, which is a dental anesthetic in Europe . Exploring the anesthetic potential of N-(thiophen-2-ylmethyl)acetamide could lead to safer and more effective local anesthetics for medical procedures.
Cardiovascular Therapeutics
Thiophene compounds have shown potential in treating cardiovascular diseases, with some exhibiting antihypertensive and anti-atherosclerotic effects . Investigating N-(thiophen-2-ylmethyl)acetamide in this context could contribute to the discovery of new treatments for heart disease.
安全和危害
未来方向
“N-(thiophen-2-ylmethyl)acetamide” and its derivatives are significant lead compounds that can be used for further structural optimization . They have potential applications in the development of new drugs, particularly due to the wide range of biological activities exhibited by thiophene derivatives .
作用机制
- By inhibiting beta-lactamase, N-(thiophen-2-ylmethyl)acetamide enhances the efficacy of beta-lactam antibiotics, allowing them to exert their antibacterial effects .
- As a result, beta-lactam antibiotics remain intact and can effectively inhibit bacterial cell wall synthesis, leading to bacterial cell death .
- N-(thiophen-2-ylmethyl)acetamide enhances the action of beta-lactam antibiotics by inhibiting beta-lactamase, thus preserving the integrity of the cell wall .
- Cellular effects include increased susceptibility of bacteria to beta-lactam antibiotics, ultimately resulting in bacterial cell death .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
属性
IUPAC Name |
N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-6(9)8-5-7-3-2-4-10-7/h2-4H,5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRIKSCISYLMQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00943963 | |
| Record name | N-[(Thiophen-2-yl)methyl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00943963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21403-24-7 | |
| Record name | Acetamide, N-2-thenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021403247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(Thiophen-2-yl)methyl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00943963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(thiophen-2-yl)methyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Is there any research on the toxicological properties of 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide?
A2: Yes, developmental toxicity studies in rats have been conducted with 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide. These studies did not observe developmental toxicity at doses up to 1,000 mg/kg body weight per day [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

